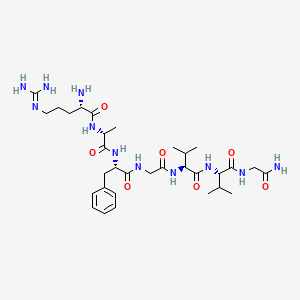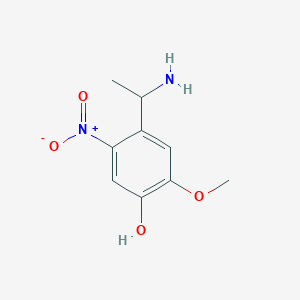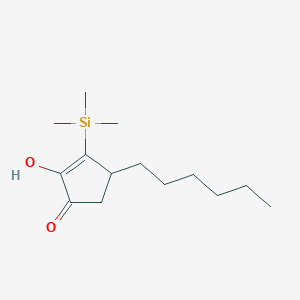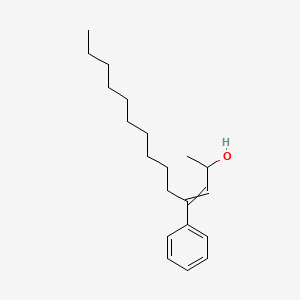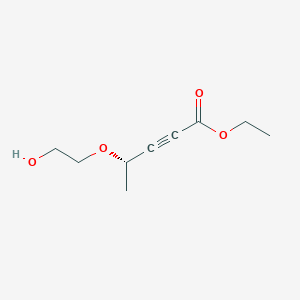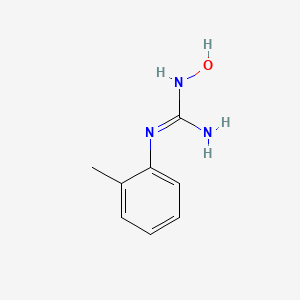
3,4-Dihydro-1H-2-benzopyran-5,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine typically involves the hydrogenation of benzopyran derivatives. One common method is the reduction of 3,4-dihydro-1H-2-benzopyran-1-one using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reaction of benzopyran with hydrazine derivatives to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-5,8-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Fully saturated benzopyran derivatives
Substitution: Substituted benzopyran derivatives with various functional groups
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-2-benzopyran-5,8-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-1-one: A closely related compound with similar structural features but lacking the diamine groups.
3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid: Another derivative with a carboxylic acid group at the 8-position.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is unique due to the presence of diamine groups at the 5 and 8 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
917805-12-0 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isochromene-5,8-diamine |
InChI |
InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2 |
Clave InChI |
JKHSDRHPTPDGDN-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C(C=CC(=C21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



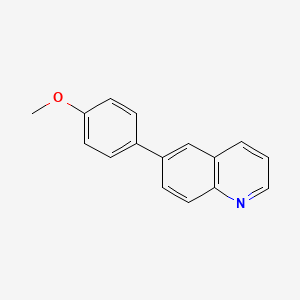
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)

